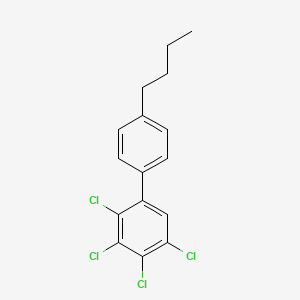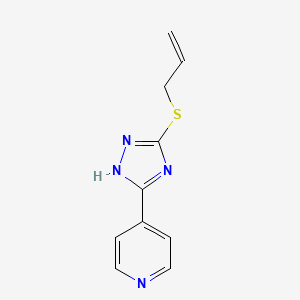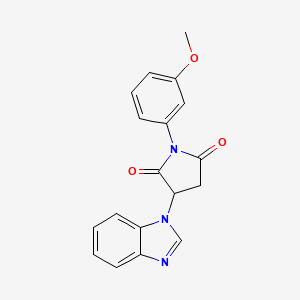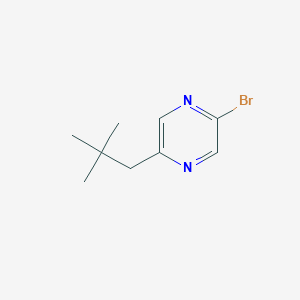
4'-n-Butyl-2,3,4,5-tetrachlorobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They were widely used in various industrial applications due to their chemical stability and insulating properties. PCBs are known for their environmental persistence and potential health hazards.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods: Industrial production of PCBs, including 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl, was historically conducted through batch processes in chemical plants. The production involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the specific PCB congeners.
化学反应分析
Types of Reactions: 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl can undergo various chemical reactions, including:
Reduction: The removal of chlorine atoms through reductive dechlorination, often mediated by microbial activity.
Substitution: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive dechlorination can be facilitated by zero-valent iron or specific microbial strains.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation: Hydroxylated PCBs.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
科学研究应用
4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl has been studied extensively in various scientific fields:
Chemistry: Used as a model compound to study the behavior of PCBs in different chemical reactions.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research on its toxicological effects and potential health risks.
Industry: Historically used in electrical equipment, heat transfer fluids, and other industrial applications.
作用机制
The mechanism of action of 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl involves its interaction with cellular components. PCBs can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species (ROS) and subsequent oxidative stress, contributing to cellular damage and toxicity.
相似化合物的比较
- 2,3,4,5-tetrachlorobiphenyl
- 2,3,4,4’-tetrachlorobiphenyl
- 3,3’,4,4’-tetrachlorobiphenyl
Comparison: 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl is unique due to the presence of the butyl group, which can influence its chemical properties and biological activity. Compared to other tetrachlorobiphenyls, the butyl group may affect its solubility, reactivity, and interaction with biological targets.
属性
CAS 编号 |
88966-70-5 |
|---|---|
分子式 |
C16H14Cl4 |
分子量 |
348.1 g/mol |
IUPAC 名称 |
1-(4-butylphenyl)-2,3,4,5-tetrachlorobenzene |
InChI |
InChI=1S/C16H14Cl4/c1-2-3-4-10-5-7-11(8-6-10)12-9-13(17)15(19)16(20)14(12)18/h5-9H,2-4H2,1H3 |
InChI 键 |
FPVXNYKFPZNACZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14172027.png)
![6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172028.png)


![6-Ethoxy-3,3-dimethyl-8-(2-methylpropyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14172047.png)



![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B14172069.png)
![N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine](/img/structure/B14172081.png)

